molecular formula C10H8BrNO B12123984 8-Bromo-4-hydroxy-6-methylquinoline CAS No. 1156919-75-3

8-Bromo-4-hydroxy-6-methylquinoline

Cat. No.: B12123984
CAS No.: 1156919-75-3
M. Wt: 238.08 g/mol
InChI Key: NIWBUEWBEOUAOF-UHFFFAOYSA-N
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Description

8-Bromo-4-hydroxy-6-methylquinoline is a quinoline derivative characterized by the presence of a bromine atom at the 8th position, a hydroxyl group at the 4th position, and a methyl group at the 6th position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-hydroxy-6-methylquinoline typically involves the bromination of 4-hydroxy-6-methylquinoline. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine derivatives.

    Substitution: The bromine atom at the 8th position is reactive and can be substituted by nucleophiles such as amines or thiols under appropriate conditions, forming various substituted quinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

8-Bromo-4-hydroxy-6-methylquinoline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 8-Bromo-4-hydroxy-6-methylquinoline exerts its effects is often related to its ability to interact with nucleic acids and proteins. The hydroxyl group at the 4th position and the bromine atom at the 8th position facilitate binding to biological targets, potentially disrupting cellular processes. The compound may inhibit enzymes or interfere with DNA replication and transcription, leading to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

    4-Hydroxyquinoline: Lacks the bromine and methyl groups, making it less reactive in certain substitution reactions.

    8-Bromoquinoline: Lacks the hydroxyl and methyl groups, affecting its solubility and reactivity.

    6-Methylquinoline: Lacks the bromine and hydroxyl groups, altering its chemical behavior and biological activity.

Uniqueness: 8-Bromo-4-hydroxy-6-methylquinoline is unique due to the combination of the bromine, hydroxyl, and methyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with biological targets and makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

8-bromo-6-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-4-7-9(13)2-3-12-10(7)8(11)5-6/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWBUEWBEOUAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656137
Record name 8-Bromo-6-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156919-75-3
Record name 8-Bromo-6-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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